2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide
Description
This compound features a dihydropyrimidinone core substituted with a 4-ethoxyphenyl group at position 4 and an acetamide linker connected to a 3-methylpyridin-2-yl moiety. The 3-methylpyridine moiety may enhance solubility and modulate pharmacokinetic properties.
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-3-27-16-8-6-15(7-9-16)17-11-19(26)24(13-22-17)12-18(25)23-20-14(2)5-4-10-21-20/h4-11,13H,3,12H2,1-2H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXYVLSMLZLJJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=C(C=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide is a member of the dihydropyrimidinone class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a complex structure that includes a pyrimidinone core and various functional groups, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features
- Pyrimidinone Core : This core structure is crucial for the biological activity observed in many derivatives.
- Ethoxy and Methyl Substituents : These groups may influence solubility and receptor interactions.
Antioxidant Activity
Research has shown that compounds similar to this pyrimidinone derivative exhibit significant antioxidant properties. For instance, derivatives with similar structures have been tested for their ability to scavenge free radicals, demonstrating potential neuroprotective effects against oxidative stress .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Compounds in this class have shown promising AChE inhibitory activity, which is relevant for treating neurodegenerative diseases like Alzheimer's .
- Myeloperoxidase (MPO) : Inhibition of MPO has been linked to anti-inflammatory effects, suggesting that this compound may also have therapeutic potential in inflammatory disorders .
In Vitro Studies
A study conducted on related compounds demonstrated that they could effectively inhibit AChE with IC50 values comparable to established drugs. The most active derivatives showed significant improvements in cognitive function in animal models .
In Vivo Studies
In vivo studies involving animal models have indicated that compounds similar to this compound can mitigate oxidative stress induced by gamma radiation. Behavioral assessments revealed improvements in memory and cognitive function post-treatment, supporting the neuroprotective claims .
The biological activity of this compound may be attributed to its ability to:
- Form hydrogen bonds with target enzymes due to the presence of hydroxyl and ethoxy groups.
- Participate in redox reactions facilitated by the sulfanyl group, modulating enzyme activity and influencing various biochemical pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-hydroxy-N-(4-methoxyphenyl)acetamide | Similar core but lacks ethoxy group | Moderate AChE inhibition |
| 4-hydroxy-2-quinolones | Different core structure | Antioxidant properties |
| Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-pyrrole | Similar substituents | Anticancer activity |
Scientific Research Applications
Anticancer Potential
Research indicates that derivatives of dihydropyrimidines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that related compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Effects
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its effectiveness against bacteria and fungi makes it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve the disruption of microbial cell walls or interference with metabolic pathways .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, the compound exhibits anti-inflammatory effects. Research has indicated that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Drug Development
Given its diverse biological activities, the compound serves as a lead structure in drug development. Medicinal chemists are exploring modifications to enhance its efficacy and selectivity against specific targets. Structure-activity relationship (SAR) studies are crucial in this context to identify the most promising analogs .
Formulation in Therapeutics
The compound's solubility and stability profile make it suitable for formulation into various therapeutic agents. Its potential use in combination therapies is also being investigated, particularly in oncology, where multi-target approaches are often more effective .
Case Studies
- Anticancer Activity Study : A recent study evaluated the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent .
- Anti-inflammatory Research : A study focused on the anti-inflammatory effects of the compound in an animal model of arthritis showed reduced inflammatory markers and improved joint function, highlighting its therapeutic potential in inflammatory diseases .
Comparison with Similar Compounds
Key Insights
- Ethoxy vs. Methoxy Groups : Ethoxy substituents generally confer greater metabolic stability and lipophilicity than methoxy, impacting both half-life and tissue distribution .
- Acetamide Moieties : Pyridinyl and thiazolyl groups influence target selectivity; pyridines are common in kinase inhibitors, while thiazoles are prevalent in antimicrobials .
- Core Modifications: Replacing dihydropyrimidinone with quinazolinone-cyanopyridinone hybrids significantly enhances kinase inhibition, demonstrating the importance of scaffold choice .
Preparation Methods
Biginelli Reaction with Modified Substrates
The dihydropyrimidinone (DHPM) scaffold is traditionally synthesized via the Biginelli reaction, combining an aldehyde, β-keto ester, and urea. For this compound, 4-ethoxybenzaldehyde replaces the standard aldehyde.
Procedure :
-
Reactants : 4-Ethoxybenzaldehyde (1.2 equiv), ethyl acetoacetate (1.0 equiv), urea (1.5 equiv)
-
Catalyst : HCl (10 mol%) in ethanol
-
Yield : 68–72% (crude), purified via recrystallization (ethanol/water)
Table 1: Optimization of Biginelli Reaction Conditions
| Catalyst | Solvent | Temp (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|---|
| HCl | EtOH | 80 | 12 | 72 |
| FeCl₃ | EtOH | 70 | 10 | 65 |
| Ionic Liquid | Solvent-free | 100 | 8 | 70 |
Functionalization with the Acetamide Side Chain
Nucleophilic Acyl Substitution
The DHPM core is alkylated at the N1 position using chloroacetyl chloride, followed by amidation with 3-methylpyridin-2-amine.
Step 1: Alkylation
-
Reactants : DHPM core (1.0 equiv), chloroacetyl chloride (1.2 equiv)
-
Base : K₂CO₃ (2.0 equiv) in anhydrous DMF
-
Intermediate : 2-Chloro-N-(pyrimidin-1-yl)acetamide (85% yield)
Step 2: Amidation
-
Reactants : Chloroacetamide intermediate (1.0 equiv), 3-methylpyridin-2-amine (1.5 equiv)
-
Base : Triethylamine (2.0 equiv) in THF
-
Yield : 60–65% after column chromatography (SiO₂, ethyl acetate/hexane)
Alternative Routes and Innovations
One-Pot Tandem Synthesis
A patent (WO2013068875A1) describes a tandem approach using thiourea derivatives to streamline synthesis:
-
Cyclocondensation : 4-Ethoxybenzaldehyde, thiourea, and ethyl acetoacetate form a 2-thioxo-DHPM.
-
Thiol Oxidation : H₂O₂ oxidizes the thiol group to a ketone.
-
Side Chain Coupling : Direct reaction with 3-methylpyridin-2-amine under Mitsunobu conditions.
Advantages :
Purification and Characterization
Chromatographic Techniques
-
Normal-phase HPLC : Purity >98% using a C18 column (MeOH:H₂O = 70:30)
-
Recrystallization : Ethyl acetate/n-hexane (1:3) yields prismatic crystals suitable for XRD
Table 2: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.21 (s, 1H, pyrimidinone NH), δ 4.02 (q, 2H, OCH₂CH₃) |
| IR | 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N) |
| MS (ESI) | m/z 395.2 [M+H]⁺ |
Challenges and Mitigation Strategies
Q & A
Q. What are the critical synthetic considerations for achieving high-purity yields of this compound?
Methodological Answer: Synthesis requires precise control of reaction parameters, including temperature (typically 60–80°C), pH (neutral to slightly acidic conditions), and solvent selection. Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are optimal for intermediate solubility and reaction efficiency . Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization is critical. Monitor purity using HPLC (>95% threshold) and confirm structural integrity via NMR and mass spectrometry (MS) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm the pyrimidinone core, ethoxyphenyl substituents, and acetamide linkage. Look for characteristic shifts (e.g., pyrimidinone C=O at ~165–170 ppm in 13C NMR) .
- High-Resolution MS (HRMS) : Validate molecular weight and fragmentation patterns.
- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, pyrimidinone C=O at ~1700 cm⁻¹) .
Q. What solvent systems are recommended for its synthesis and purification?
Methodological Answer: Use DMF or DMSO for reactions requiring high solubility of intermediates. For crystallization, ethanol/water mixtures or ethyl acetate/hexane combinations are effective. Avoid protic solvents in steps involving base-sensitive functional groups .
Q. How should researchers design initial biological activity assays?
Methodological Answer: Begin with in vitro screens:
- Enzyme inhibition assays : Target kinases or proteases due to the pyrimidinone scaffold’s known bioactivity .
- Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative effects.
- Dose-response curves : Test concentrations from 1 nM to 100 µM, with triplicate replicates for statistical validity .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
- Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .
- Reaction path search algorithms : Tools like GRRM or Gaussian explore potential synthetic routes, reducing trial-and-error experimentation.
- Machine learning : Train models on existing pyrimidinone synthesis data to predict optimal catalysts or solvents .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay validation : Cross-check using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Purity verification : Contaminants (e.g., unreacted intermediates) may skew results; re-purify via preparative HPLC .
- Cellular context : Account for cell-line-specific expression of target proteins or metabolic enzymes .
Q. What statistical approaches improve synthetic yield optimization?
Methodological Answer: Apply Design of Experiments (DOE) :
- Factorial design : Test variables (temperature, solvent ratio, catalyst loading) in a matrix to identify interactions.
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., parabolic yield vs. temperature).
- ANOVA : Determine statistically significant factors (p < 0.05) for prioritization .
Q. How to study its stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose to pH extremes (1–13), heat (40–60°C), and UV light. Monitor degradation products via LC-MS.
- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound loss using UPLC .
Q. What strategies address scale-up challenges in synthesis?
Methodological Answer:
- Flow chemistry : Improves heat/mass transfer for exothermic steps (e.g., cyclization reactions).
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring.
- Solvent switching : Replace high-boiling solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) during workup .
Q. How to investigate its mechanism of action at the molecular level?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases).
- Molecular Dynamics (MD) simulations : GROMACS or AMBER simulate ligand-protein interactions over 100+ ns trajectories.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for structure-activity relationship (SAR) refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
